Fmoc-nalpha-methyl-n-im-trityl-l-histidine

Catalog No.
S889150
CAS No.
1217840-61-3
M.F
C41H35N3O4
M. Wt
633.748
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-nalpha-methyl-n-im-trityl-l-histidine

CAS Number

1217840-61-3

Product Name

Fmoc-nalpha-methyl-n-im-trityl-l-histidine

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid

Molecular Formula

C41H35N3O4

Molecular Weight

633.748

InChI

InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)/t38-/m0/s1

InChI Key

JWVLJHMKVOZWMC-LHEWISCISA-N

SMILES

CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Fmoc-Nalpha-methyl-N-im-trityl-L-histidine (Fmoc-His(Trt)-OH) is a derivative of the amino acid L-histidine commonly used in solid-phase peptide synthesis (SPPS) [, , ]. SPPS is a technique for creating peptides (short chains of amino acids) by attaching amino acids one by one to a solid support [].

  • Fmoc Protecting Group: The "Fmoc" portion of the molecule acts as a protecting group for the alpha-amino (N-terminal) group of the histidine. Protecting groups ensure only the desired amino acid reacts during each step of the synthesis process [].
  • Trityl Protecting Group: The "Trt" group protects the imidazole side chain of the histidine. This side chain plays a role in the chemical properties of histidine, and protecting it allows for selective modification of other parts of the peptide [, ].
  • N-methylation: The "Nalpha-methyl" modification refers to the addition of a methyl group to the nitrogen atom on the side chain of the histidine. This modification can be used to alter the properties of the peptide, such as its stability or binding affinity [].

Applications:

Fmoc-His(Trt)-OH is valuable for synthesizing peptides containing modified histidine residues. These modified peptides can be used in various scientific research applications, including:

  • Development of new drugs: Researchers can use Fmoc-His(Trt)-OH to create peptides that target specific proteins involved in diseases. These modified peptides can act as potential drug candidates.
  • Study of protein-protein interactions: By incorporating Fmoc-His(Trt)-OH into peptides, scientists can investigate how these peptides interact with other proteins. This information is crucial for understanding cellular processes and developing new therapies.
  • Development of functional materials: Fmoc-His(Trt)-OH can be used to create peptides with specific functionalities, such as self-assembly or binding to specific surfaces. These peptides have potential applications in drug delivery, biosensors, and tissue engineering.

XLogP3

7.7

Dates

Modify: 2023-08-15

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